molecular formula C16H14ClFN2S2 B11517465 N-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioamide

N-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioamide

Cat. No.: B11517465
M. Wt: 352.9 g/mol
InChI Key: FMKYSKSHPOIZQY-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioamide is a synthetic organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioamide typically involves the reaction of 4-chloroaniline with 2-fluorobenzaldehyde in the presence of a thiazolidine-3-carbothioamide precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,3-thiazolidine-3-carboxamide
  • N-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioamide

Uniqueness

This compound is unique due to its specific combination of chlorophenyl and fluorophenyl substituents, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14ClFN2S2

Molecular Weight

352.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C16H14ClFN2S2/c17-11-5-7-12(8-6-11)19-16(21)20-9-10-22-15(20)13-3-1-2-4-14(13)18/h1-8,15H,9-10H2,(H,19,21)

InChI Key

FMKYSKSHPOIZQY-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1C(=S)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3F

Origin of Product

United States

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